molecular formula C21H19F3N4O3S B2813053 4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine CAS No. 1351589-28-0

4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine

Cat. No.: B2813053
CAS No.: 1351589-28-0
M. Wt: 464.46
InChI Key: FUYPTSSVBFWVIZ-UHFFFAOYSA-N
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Description

4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with phenyl and piperazinyl groups. The trifluoromethoxyphenyl group attached to the piperazine ring adds unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to couple aryl halides with aryl boronic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to modulation of enzyme activity or receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-6-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and potential for bioactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-phenyl-6-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3S/c22-21(23,24)31-17-6-8-18(9-7-17)32(29,30)28-12-10-27(11-13-28)20-14-19(25-15-26-20)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYPTSSVBFWVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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